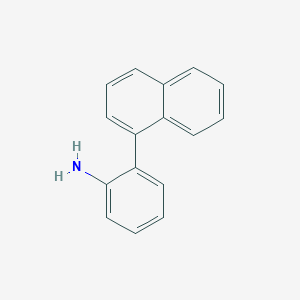

2-(1-Naphthyl)aniline

Description

Historical Context and Significance in Aromatic Amine Chemistry

The synthesis of N-arylnaphthylamines, the class of compounds to which 2-(1-Naphthyl)aniline belongs, has historical roots in the development of carbon-nitrogen bond-forming reactions. Early methods for the synthesis of such compounds relied on classical techniques like the Ullmann condensation. This reaction, first reported by Fritz Ullmann in the early 20th century, traditionally involves the copper-catalyzed coupling of an aryl halide with an amine at high temperatures. wikipedia.orgwikipedia.org The synthesis of N-arylnaphthylamines would have historically been achieved through the reaction of a naphthylamine with an aryl halide or a naphthyl halide with an aniline (B41778), often requiring harsh reaction conditions. wikipedia.org

The advent of modern cross-coupling reactions has revolutionized the synthesis of these compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of C-N bonds. nih.govnih.gov This method allows for the coupling of aryl halides or triflates with amines under milder conditions and with greater functional group tolerance compared to the Ullmann condensation. The synthesis of this compound and its derivatives is now readily achievable through the Buchwald-Hartwig amination of 1-bromonaphthalene (B1665260) with aniline, or similar combinations. nih.govresearchgate.netresearchgate.net

The significance of naphthyl-aniline derivatives in aromatic amine chemistry also stems from their role as intermediates in the synthesis of more complex molecules, including dyes and functional materials. ontosight.aiimrpress.com The study of their synthesis and reactivity has contributed to the broader understanding of aromatic amine chemistry and the development of new synthetic methodologies.

Relevance of Naphthyl-Aniline Scaffolds in Modern Organic Synthesis and Materials Science

The naphthyl-aniline scaffold is a versatile building block in both contemporary organic synthesis and the development of advanced materials. Its unique combination of a bulky, electron-rich naphthalene (B1677914) unit and a reactive aniline moiety imparts valuable properties to the molecules in which it is incorporated.

In organic synthesis, these scaffolds serve as key intermediates for the construction of more elaborate molecular architectures. For instance, N-aryl-2-naphthylamines are precursors for the synthesis of N-C atropisomers, which are molecules with restricted rotation around a carbon-nitrogen single bond, leading to axial chirality. researchgate.netdntb.gov.uanih.gov These chiral compounds are of significant interest in asymmetric catalysis and medicinal chemistry. Furthermore, naphthyl-aniline derivatives are utilized in the synthesis of azo dyes, a major class of colorants. imrpress.comscialert.netimamu.edu.sa

The field of materials science has witnessed a surge of interest in naphthyl-aniline derivatives due to their promising electronic and photophysical properties. They are increasingly being investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). researchgate.netepj.orggoogle.com The naphthyl-aniline core can be a component of hole-transporting materials or emissive materials within OLED devices. The inherent fluorescence of some naphthyl-aniline derivatives also makes them suitable candidates for the development of fluorescent probes for sensing various analytes. ontosight.ainih.govresearchgate.netacs.org The tunability of their electronic properties through substitution on either the naphthalene or aniline ring allows for the rational design of materials with specific characteristics for targeted applications.

Table 1: Applications of Naphthyl-Aniline Scaffolds

| Application Area | Specific Use of Naphthyl-Aniline Scaffold | Key Properties Utilized |

| Organic Synthesis | Precursor for N-C Atropisomers | Steric hindrance leading to axial chirality |

| Intermediate in Azo Dye Synthesis | Chromophoric properties, reactivity of the amino group | |

| Materials Science | Hole-Transporting Materials in OLEDs | Good charge carrier mobility, suitable energy levels |

| Emissive Materials in OLEDs | Fluorescence, tunable emission wavelengths | |

| Fluorescent Probes | Environment-sensitive fluorescence | |

| Organic Semiconductors | π-conjugated system, charge transport capabilities |

Overview of Key Research Areas Pertaining to this compound

Research efforts focused on this compound and its derivatives are concentrated in several key areas, reflecting the compound's versatility and potential.

A significant area of investigation is its application in materials science , particularly in the development of organic electronic devices. Researchers are exploring the use of this compound derivatives as components of OLEDs, aiming to improve device efficiency, stability, and color purity. researchgate.netepj.orggoogle.com This includes their role as hole-transporting layers, which facilitate the movement of positive charge carriers, and as emissive materials that generate light. The study of their photophysical properties, such as absorption and emission spectra, is crucial in this context. researchgate.net

Another prominent research direction is in synthetic chemistry , where this compound serves as a valuable building block. Its use in the synthesis of complex organic molecules, including those with specific stereochemical properties like atropisomers, is an active area of study. researchgate.netdntb.gov.uanih.gov The development of more efficient and selective synthetic routes to this compound and its derivatives using modern catalytic methods also continues to be an important research focus. nih.govnih.govresearchgate.netacs.org

The potential of this compound derivatives in medicinal chemistry is an emerging field of interest. While not as established as in other areas, the structural motif is being explored for the development of new therapeutic agents. For example, related naphthylphenylamine derivatives have been investigated as inhibitors of specific enzymes.

Finally, the development of fluorescent probes based on the this compound scaffold is another active research area. nih.govresearchgate.net The sensitivity of their fluorescence to the local environment makes them promising candidates for sensing applications, including the detection of metal ions and other small molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWOKNADTSWGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Naphthyl Aniline and Its Derivatives

Classical Approaches in Naphthyl-Aniline Synthesis

Reduction of Nitro-Naphthalene Precursors to 1-Naphthylamine (B1663977)

A foundational step in the synthesis of many naphthyl-aniline compounds is the preparation of 1-naphthylamine from 1-nitronaphthalene (B515781). A common industrial and laboratory method for this transformation is the Béchamp reduction, which utilizes iron filings in the presence of a dilute acid, such as hydrochloric acid. google.com In a typical procedure, 1-nitronaphthalene is gradually added to a mixture of iron turnings and acidified water, maintaining the temperature to avoid the formation of undesired azo compounds. prepchem.com The reaction mixture is then made alkaline with sodium carbonate, and the resulting 1-naphthylamine is often purified by steam distillation. prepchem.com This process can yield a colorless crystalline product with a melting point of 50°C. prepchem.com

Catalytic hydrogenation offers an alternative to chemical reduction. google.com This can be performed at elevated temperatures (150-250°C) and pressures (50-300 bar) using catalysts such as nickel (e.g., Raney nickel) or platinum on activated carbon. google.com The use of inert, water-miscible organic solvents like lower aliphatic alcohols (e.g., isopropanol) is also common in these hydrogenations. google.com Yields for catalytic hydrogenation can be quite high, sometimes exceeding 90%. google.com Another approach involves the electrochemical reduction of 1-nitronaphthalene using a TiO2/Ti composite electrode, which has been shown to produce 1-naphthylamine with a yield of up to 92.4%. csircentral.net

Below is a table summarizing various methods for the reduction of 1-nitronaphthalene to 1-naphthylamine.

| Method | Reagents/Catalyst | Conditions | Yield |

| Béchamp Reduction | Iron turnings, Hydrochloric acid | 50°C, followed by steam distillation | ~90% google.com |

| Catalytic Hydrogenation | Raney Nickel | Elevated temperature and pressure | >90% google.com |

| Catalytic Hydrogenation | Platinum/Activated Carbon | 150-250°C, 50-300 bar, in isopropanol | High google.com |

| Electrochemical Reduction | TiO2/Ti composite electrode | 343-353K, 8A.dm-2, 30% H2SO4 | 92.4% csircentral.net |

Condensation Reactions Involving Naphthyl and Aniline (B41778) Moieties

The direct condensation of aniline and 1-naphthylamine is a method for preparing N-phenyl-1-naphthylamine. google.com This reaction is typically carried out in the liquid phase at temperatures ranging from 100 to 400°C and at pressures above atmospheric pressure, often between 1.5 and 10 bar. google.com The process can be performed in a batchwise or continuous manner and is facilitated by the presence of a catalyst. google.com A variety of catalysts can be employed, including boron and fluorine-containing compounds, mono- or polysulfonic acids, iodine, and phosphorus compounds like PCl₃, PCl₅, or POCl₃. google.com

Another approach involves the condensation of 1,5-diaminonaphthalene with various salicylaldehydes to produce bis-N-salicylidene aniline dyes. nih.gov For instance, the reaction with salicylaldehyde, 3-hydroxysalicylaldehyde, or 3-methoxysalicylaldehyde yields the corresponding Schiff base derivatives. nih.gov These reactions demonstrate the formation of C=N bonds through the condensation of an amino group with a carbonyl group. nih.gov A similar principle applies to the synthesis of N-naphthyl-3-methoxysalicylideneimine, which can be prepared through the direct condensation of the corresponding amine and aldehyde. researchgate.neturfu.ru

Diazotization and Azo Coupling Reactions in Derivative Synthesis

The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. imrpress.com In the context of naphthyl-aniline derivatives, aniline can be diazotized using sodium nitrite (B80452) and a mineral acid like hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt. google.combyjus.com This diazonium salt can then be coupled with a naphthylamine derivative. For example, coupling with 2-(N-2-ethylhexyl)-naphthylamine in xylene produces an oil-soluble azo dye. google.com The pH of the reaction mixture is often adjusted to facilitate the coupling process. google.com

Similarly, 1-naphthylamine can be diazotized and coupled with other aromatic compounds. vt.edu The process of diazotization converts the primary aromatic amine into a diazonium group, which then reacts with a coupling component, such as another aromatic amine or a phenol, to form an azo compound. imrpress.com For instance, the coupling of diazotized aniline with 2-naphthol (B1666908) in an alkaline solution yields the well-known 2-naphthol aniline dye, which is a bright orange-red solid. byjus.com The reaction of diazonium salts with phenols is typically carried out under alkaline conditions, while coupling with aromatic amines often occurs under weakly acidic conditions. imrpress.combyjus.com

The general scheme for the formation of an azo dye from aniline and 2-naphthol is as follows:

Diazotization of Aniline: Aniline is treated with sodium nitrite and hydrochloric acid at 0-5°C to form benzene (B151609) diazonium chloride. byjus.com

Coupling Reaction: The benzene diazonium chloride is then reacted with an alkaline solution of 2-naphthol to produce 1-phenylazo-2-naphthol. byjus.comijpsjournal.com

This table outlines the key steps and reagents for a typical azo coupling reaction.

| Step | Reactants | Reagents | Conditions | Product |

| Diazotization | Aniline, Sodium Nitrite | Hydrochloric Acid | 0-5°C | Benzene diazonium chloride byjus.com |

| Coupling | Benzene diazonium chloride, 2-Naphthol | Sodium Hydroxide | 0-10°C | 1-Phenylazo-2-naphthol (2-Naphthol aniline dye) byjus.comijpsjournal.com |

Transition Metal-Catalyzed Syntheses

Cross-Coupling Strategies for Naphthyl-Aniline Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl anilines. A common strategy involves the coupling of an aryl halide or a surrogate with an amine, often catalyzed by palladium or nickel complexes. researchgate.net For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amines. While specific examples for 2-(1-naphthyl)aniline are not detailed in the provided abstracts, the general principle applies to the coupling of a naphthyl halide or triflate with aniline or an aniline derivative.

Recent advancements have explored alternative substrates. For example, aryl ethers, which are generally stable, have been used as electrophiles in cross-coupling reactions, although initial reports were often limited to naphthyl ethers due to their higher reactivity. nih.gov Nickel-catalyzed Kumada-Corriu couplings of naphthyl ethers with Grignard reagents were among the first examples. nih.gov More recently, methods for the coupling of less reactive aryl ethers have been developed. nih.gov

Electrochemical methods also offer a pathway for the cross-coupling of anilines. Anodic dehydrogenative cross-coupling of naphthalen-2-amine derivatives with anilines has been demonstrated to produce unsymmetrical biaryls in good yields without the need for additional metal catalysts or oxidants. rsc.orgmdpi.com This approach allows for ortho/para-selective coupling and is tolerant of a wide range of functional groups. rsc.org

The following table summarizes different cross-coupling strategies for the synthesis of naphthyl-aniline scaffolds.

| Method | Catalyst/Mediator | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium or Nickel complexes | Aryl halides/triflates and amines | General method for C-N bond formation. researchgate.netnih.gov |

| Kumada-Corriu Coupling | Nickel catalysts | Naphthyl ethers and Grignard reagents | Early example of using aryl ethers as electrophiles. nih.gov |

| Electrochemical Dehydrogenative Coupling | None (electrochemical) | Naphthalen-2-amine derivatives and anilines | Metal- and oxidant-free, good selectivity. rsc.orgmdpi.com |

Palladium-Catalyzed Hydroamination of Vinylarenes with Anilines

Palladium-catalyzed hydroamination of vinylarenes with anilines provides a direct route to N-arylethylamine derivatives. The reaction involves the addition of an N-H bond across the double bond of a vinylarene. The regioselectivity of this reaction can be controlled by the catalyst system.

In one approach, the palladium-catalyzed hydroamination of vinylarenes with arylamines in the presence of an acid cocatalyst, such as triflic acid (HOTf), leads to the formation of sec-phenethylamine products (Markovnikov addition). organic-chemistry.org The combination of a palladium precursor like [Pd(OC(O)CF₃)₂] with a phosphine (B1218219) ligand such as DPPF has proven effective, achieving high yields. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the nucleophilic attack of the amine on a coordinated vinylarene. organic-chemistry.orgnih.gov The resting state of the catalyst has been identified as an η³-arylethyl diphosphine palladium triflate complex. nih.govacs.org

A distinct pathway, termed Wacker-type amination, has also been developed for the palladium-catalyzed aerobic oxidative hydroamination of vinylarenes with anilines. bwise.krnih.gov This method leads to the regioselective formation of N-arylketimines. bwise.krnih.gov This aerobic oxidative hydroamination is different from the previously mentioned hydroamination reactions that produce sec-arylethylamine derivatives. bwise.kr

The table below contrasts the two main pathways for palladium-catalyzed hydroamination of vinylarenes with anilines.

| Pathway | Catalyst System | Product Type | Key Features |

| Markovnikov Hydroamination | Pd(OC(O)CF₃)₂ / DPPF / HOTf | sec-Phenethylamine | Acid cocatalyst is used. organic-chemistry.org |

| Wacker-Type Amination | Palladium catalyst under aerobic conditions | N-Arylketimine | Aerobic oxidative conditions. bwise.krnih.gov |

Palladium-Catalyzed C-H Direct Functionalization of Naphthalenes with Aniline Derivatives

Palladium-catalyzed C-H direct functionalization has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds, including naphthyl-aniline derivatives. This approach avoids the pre-functionalization of starting materials, such as the introduction of halides or organometallic reagents, which is often required in traditional cross-coupling reactions.

In a notable example, the palladium-catalyzed ortho C-H arylation of aniline carbamates with aryldiazonium salts has been developed. nih.gov This reaction proceeds at room temperature without the need for an external oxidant, acid, or base. nih.gov The mechanism is believed to involve a directed electrophilic metalation at the ortho-position of the aniline carbamate (B1207046) to form a palladacycle. This intermediate then undergoes oxidative addition to the aryldiazonium salt, followed by reductive elimination to yield the ortho-arylated aniline product. nih.gov This method provides a direct route to functionalized biaryls under mild conditions.

Furthermore, palladium catalysis has been successfully employed for the para-selective C-H olefination of aniline derivatives. acs.org By utilizing a specific Pd/S,O-ligand catalyst system, high efficiency and selectivity for the para-position are achieved under mild reaction conditions. acs.org This methodology is compatible with a broad range of aniline substrates, including those with electron-withdrawing groups, and can be performed under aerobic conditions, highlighting its potential for industrial applications. acs.org While this specific example focuses on olefination, the underlying principle of directing C-H activation can be conceptually extended to the arylation of naphthalenes with anilines.

The development of palladium-catalyzed C-H activation reactions represents a significant advancement in the synthesis of complex aromatic compounds. snnu.edu.cn These methods often involve the formation of a palladacycle intermediate, which then reacts with a coupling partner. nih.govsnnu.edu.cn The regioselectivity of these reactions can often be controlled by the choice of directing group on the aniline nitrogen. nih.govresearchgate.net

| Catalyst System | Aniline Derivative | Naphthalene (B1677914) Source | Key Features |

| Pd(OAc)2 | Aniline carbamates | Aryldiazonium salts | Room temperature, oxidant/acid/base-free nih.gov |

| Pd/S,O-ligand | Tertiary, secondary, and primary anilines | Alkenes (for olefination) | High para-selectivity, mild conditions, aerobic acs.org |

| Pd(TFA)2 | Acetanilides | Aldehydes (for acylation) | Good yields, functional group tolerance researchgate.net |

Imination and Isoaromatization Pathways

An alternative approach to constructing the naphthyl-aniline framework involves imination followed by an isoaromatization process. A recently developed method describes the synthesis of 2-benzyl-N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.gov This catalyst- and additive-free reaction proceeds through the initial formation of a cyclohexenylimine intermediate. beilstein-journals.orgnih.gov Subsequent imine-enamine tautomerization and a shift of the exocyclic double bond lead to the aromatization of the ring and formation of the stable aniline product. beilstein-journals.orgnih.gov

This synthetic strategy offers several advantages, including mild reaction conditions, operational simplicity, and the avoidance of metal catalysts. nih.gov The reaction has been shown to be scalable, further enhancing its practical utility. researchgate.net While this specific example leads to 2-benzyl anilines, the fundamental concept of forming an imine and then inducing aromatization presents a viable pathway for accessing naphthyl-aniline structures, provided a suitable naphthalene-containing starting material is employed.

The classical approach to forming such aniline derivatives often involves Friedel–Crafts acylation of anilines followed by reduction, which can suffer from harsh conditions and issues with regioselectivity. beilstein-journals.org The imination-isoaromatization strategy provides a milder and potentially more direct route to these valuable compounds. nih.gov

| Starting Materials | Intermediate | Key Transformation | Advantages |

| (E)-2-arylidene-3-cyclohexenones, primary amines | Cyclohexenylimine | Imine-enamine tautomerization, exocyclic double bond shift beilstein-journals.orgnih.gov | Catalyst- and additive-free, mild conditions, operational simplicity nih.gov |

Derivatization Strategies for Functionalized Naphthyl-Anilines

Once the core this compound skeleton is formed, various derivatization strategies can be employed to introduce additional functional groups, thereby modulating the electronic and steric properties of the molecule for specific applications.

Electrophilic Substitution on Aromatic Rings

The aromatic rings of this compound are susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. The amino group (-NH2) on the aniline ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.intestbook.com Similarly, the naphthyl group influences the position of substitution on its own ring system.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like bromine water can lead to the substitution of hydrogen atoms with halogens. testbook.com Due to the high reactivity of the aniline ring, these reactions can sometimes be difficult to stop at a single substitution. lkouniv.ac.in

Nitration: The introduction of a nitro group (-NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a deactivating group and can be subsequently reduced to an amino group, providing a route to further functionalization.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). lkouniv.ac.in This reaction is often reversible. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. lkouniv.ac.in The acyl group is deactivating, preventing poly-acylation. lkouniv.ac.in

The regioselectivity of electrophilic substitution on the naphthalene ring is more complex. Sulfonation of naphthalene, for instance, can yield either the 1-sulfonic acid or the 2-sulfonic acid depending on the reaction temperature, with the former being the kinetic product and the latter the thermodynamic product. lkouniv.ac.in In the context of this compound, the directing effects of both the aniline and the existing naphthyl substituent would need to be considered to predict the outcome of electrophilic substitution.

Synthesis of Schiff Bases from Naphthyl-Aldehyde and Aniline Derivatives

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ijacskros.comderpharmachemica.comscholarsresearchlibrary.com This reaction is a versatile method for derivatizing this compound, assuming either the naphthyl or the aniline moiety is first converted to an aldehyde or ketone. For instance, a naphthyl-aldehyde could be reacted with an aniline derivative, or an amino-naphthalene could be reacted with a benzaldehyde (B42025) derivative.

The synthesis of Schiff bases is often carried out by refluxing the reactants in a suitable solvent, sometimes with azeotropic removal of water to drive the equilibrium towards the product. derpharmachemica.comscholarsresearchlibrary.com Various catalysts, such as Lewis acids, can be employed to accelerate the reaction. scholarsresearchlibrary.com Microwave-assisted synthesis has also been reported as an efficient and environmentally friendly method for preparing Schiff bases. scholarsresearchlibrary.com

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are of particular interest due to the existence of tautomerism between the enol-imine and keto-enamine forms, which can be influenced by the solvent and substituents. nih.gov These compounds have been extensively studied for their photochromic and thermochromic properties. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Features of Synthesis |

| Naphthyl-aldehyde | Aniline derivative | Schiff base (imine) | Condensation reaction, often with azeotropic water removal derpharmachemica.comscholarsresearchlibrary.com |

| Amino-naphthalene | Benzaldehyde derivative | Schiff base (imine) | Can be catalyzed by acids or performed under microwave irradiation scholarsresearchlibrary.com |

| 2-Hydroxy-1-naphthaldehyde | Aniline derivative | Hydroxy Schiff base | Exhibits enol-imine/keto-enamine tautomerism nih.gov |

Formation of Vinyl Linkages via Condensation or Coupling Reactions

The introduction of a vinyl linkage between the naphthalene and aniline moieties, or as a substituent on either ring, can be achieved through several synthetic routes. These vinyl-linked compounds are of interest for their potential applications in materials science, particularly as fluorescent dyes.

One common method is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. For example, a naphthyl aldehyde could be reacted with a benzylphosphonium ylide derived from an aniline derivative to create a stilbene-like structure.

Palladium-catalyzed coupling reactions, such as the Heck reaction, provide another powerful tool for forming vinyl linkages. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This could be used to couple a halogenated naphthyl-aniline derivative with an alkene.

Furthermore, condensation reactions can also lead to the formation of vinyl groups. For instance, the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. acs.org

The synthesis of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline is an example of a compound with a vinyl linkage connecting the naphthyl and aniline rings. The presence of the dimethylamino group on the aniline ring can activate it towards electrophilic aromatic substitution. smolecule.com

Chemical Reactivity and Mechanistic Investigations of 2 1 Naphthyl Aniline Systems

Electrophilic Substitution Pathways on Naphthyl and Aniline (B41778) Rings

The reactivity of 2-(1-Naphthyl)aniline towards electrophiles is dictated by the electronic properties of both the aniline and naphthalene (B1677914) ring systems. The amino group (-NH-) of the aniline moiety is a powerful activating group, directing incoming electrophiles to the ortho and para positions of the aniline ring. byjus.com This is due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring, which increases the electron density at these positions. byjus.com Consequently, reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially on the aniline ring. byjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com However, the bulky naphthyl group may exert steric hindrance, potentially influencing the regioselectivity of the substitution.

The naphthalene ring system is also susceptible to electrophilic attack. Naphthalene itself typically undergoes electrophilic aromatic substitution at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. pearson.commsu.edu In the this compound system, the aniline substituent on the naphthalene ring will influence the position of further electrophilic attack. The amino group, being an ortho, para-director, would activate positions C2 and C4 on the naphthalene ring. However, the existing substitution at C1 and the fusion of the two rings complicates simple predictions. The interplay between the activating effect of the amino group and the inherent reactivity of the naphthalene core determines the ultimate substitution pattern. msu.edu Studies on related N-aryl-naphthylamines are essential to fully elucidate these pathways. acs.orgacs.org

In disubstituted benzene rings, the directing effects of both substituents must be considered. When the directing influences are cooperative, the product is easier to predict. msu.edu In this compound, the aniline and naphthyl groups can be seen as two large substituents on each other. The activating -NH- group directs ortho/para on the aniline ring, while the reactivity of the naphthalene ring is also influenced by this linkage. byjus.commsu.edu

Nucleophilic Aromatic Substitution Mechanisms in Naphthyl-Aniline Systems

Nucleophilic aromatic substitution (SNAr) in naphthyl-aniline systems typically proceeds via an addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring. pressbooks.pub The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. pressbooks.pubmasterorganicchemistry.com

In systems involving aniline as the nucleophile, the reaction mechanism can be influenced by the solvent and the presence of bases. cdnsciencepub.compsu.edu For instance, the reaction of phenyl 1-(2,4-dinitronaphthyl) ether with aniline derivatives in dimethyl sulfoxide (B87167) (DMSO) results in the substitution of the phenoxy group. researchgate.net Kinetic studies of similar systems have shown that the mechanism can be complex, sometimes involving rate-limiting proton transfer steps. researchgate.netcdnsciencepub.com

The mechanism can be described as follows:

Nucleophilic Attack: The aniline molecule attacks the electron-deficient carbon of the naphthyl ring, forming a zwitterionic intermediate. cdnsciencepub.com

Proton Transfer: A base present in the reaction mixture abstracts a proton from the nitrogen of the aniline moiety in the zwitterion. This step is often slow and thus rate-determining. researchgate.netcdnsciencepub.com

Leaving Group Departure: The leaving group is expelled, and the aromatic system is regenerated.

Kinetic studies on the reactions of 1,3,5-trinitrobenzene (B165232) with aniline in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (Dabco) have provided clear evidence for rate-limiting proton transfer. cdnsciencepub.com Similar mechanistic features are expected in analogous reactions with activated naphthyl systems. researchgate.net

Substituents on both the aniline nucleophile and the naphthyl electrophile have a profound impact on the rates and mechanisms of SNAr reactions.

Substituents on the Aniline Ring: Electron-donating groups on the aniline ring increase its nucleophilicity, generally leading to an increase in the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction. researchgate.netacs.org The Hammett equation is often used to correlate the reaction rates with the electronic properties of the substituents. rsc.org

Substituents on the Naphthyl Ring: As mentioned earlier, electron-withdrawing groups on the naphthyl ring, especially at positions that can stabilize the negative charge of the Meisenheimer complex, significantly accelerate the reaction. pressbooks.pubmasterorganicchemistry.com The nature of the leaving group is also critical; better leaving groups (i.e., weaker bases) facilitate the final step of the substitution. pressbooks.pub

The table below summarizes the expected effect of substituents on the rate of nucleophilic aromatic substitution in a hypothetical reaction between a substituted aniline and an activated naphthyl derivative.

| Substituent on Aniline | Electronic Effect | Expected Effect on Reaction Rate |

| -OCH₃ (Methoxy) | Electron-donating | Increase |

| -CH₃ (Methyl) | Electron-donating | Increase |

| -H (Hydrogen) | Reference | - |

| -Cl (Chloro) | Electron-withdrawing | Decrease |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Significant Decrease |

This table is illustrative and actual rate changes depend on the specific reaction conditions and the position of the substituent.

Oxidation and Reduction Reactions

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. The aniline moiety is particularly susceptible to oxidation. openaccessjournals.com Strong oxidizing agents like potassium permanganate (B83412) or nitric acid can oxidize the amino group, potentially leading to the formation of nitro derivatives or even polymerization to form "aniline black" type materials. openaccessjournals.comresearchgate.net The oxidation of anilines can proceed via a one-electron transfer mechanism, forming a radical cation intermediate. acs.org The oxidation potentials of anilines are influenced by substituents on the aromatic ring. rsc.org

The naphthalene ring can also be oxidized, though it is generally more resistant than aniline. Under vigorous conditions, oxidation can lead to the cleavage of the aromatic ring. The presence of the aniline group will influence the regioselectivity of the oxidation.

Reduction reactions of the this compound system would primarily target any oxidized functional groups. For example, if a nitro group were introduced onto either ring through an oxidation/nitration sequence, it could be reduced back to an amino group using standard reducing agents like catalytic hydrogenation or metals in acidic media. lkouniv.ac.in

The electrochemical behavior of anilines and related aromatic amines has been studied, revealing that they can undergo oxidation at specific potentials. rsc.org The table below shows the oxidation potentials for aniline and some related compounds, illustrating the effect of structure on the ease of oxidation.

| Compound | Oxidation Potential (V vs. SHE) |

| Aniline | 0.94 |

| 2-Methylaniline | 0.88 |

| 3-Methylaniline | 0.92 |

| 4-Methylaniline | 0.79 |

Data sourced from electrochemical measurements and illustrates general trends. rsc.org

Hydroamination Processes Involving Aniline and Naphthyl Vinyl Derivatives

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. wikipedia.orgresearchgate.net The palladium-catalyzed hydroamination of vinylarenes, such as naphthyl vinyl derivatives, with anilines has been investigated. nih.govnih.gov These reactions can be catalyzed by late transition metal complexes. wikipedia.org

A proposed mechanism for the palladium-catalyzed hydroamination of vinylarenes with anilines involves the formation of a palladium hydride species, which then undergoes migratory insertion with the vinylarene to form a π-benzylpalladium intermediate. nih.gov The amine then attacks this intermediate in an outer-sphere fashion to form the C-N bond and release the product. nih.govnih.gov

For example, the reaction of a [(R)-Tol-BINAP][1-(2-naphthyl)ethyl]palladium triflate complex with aniline has been shown to produce the corresponding N-phenethylaniline product. nih.gov The stereochemical outcome of these reactions suggests that the amine attacks the palladium complex externally. nih.gov

The scope of hydroamination can be broad, including various substituted anilines and vinylarenes. researchgate.netnih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of catalyst and reaction conditions. wikipedia.orgacs.org

Tautomeric Equilibria and Isomerization Studies in Naphthyl-Aniline Derivatives

Derivatives of naphthyl-aniline systems can exhibit tautomerism, which is the equilibrium between two or more interconverting structural isomers. A common form of tautomerism in related systems is the keto-enol or, more relevantly, the imine-enamine tautomerism. nih.govacs.org

For derivatives of this compound that contain hydroxyl groups, such as N-(hydroxynaphthylidene)anilines, a well-studied tautomeric equilibrium exists between the enol-imine form and the keto-amine form. acs.orgunizg.hr This equilibrium is sensitive to solvent polarity and temperature. nih.govunizg.hr In non-polar solvents, the enol-imine tautomer is often favored, stabilized by an intramolecular hydrogen bond. In polar solvents, the equilibrium can shift towards the more polar keto-amine form. unizg.hr

Studies on 4-(phenylamino)naphthalene-1,2-diones have shown a tautomeric equilibrium between an aminequinone form and a hydroxylquinoneimine form. nih.gov Computational studies indicated that in the gas phase, the hydroxylquinoneimine form is more stable, while in water, the aminequinone form is favored. nih.gov Substituents on the phenylamino (B1219803) ring were found not to alter the relative stability of the tautomers significantly. nih.gov

Isomerization, such as (E)-(Z) isomerization around a C=N double bond in Schiff base derivatives of naphthyl-aniline, can also occur, often induced by photoirradiation. nih.gov This process can be coupled with the tautomeric equilibria, leading to complex photochemical behavior. nih.gov

The table below shows the effect of solvent polarity on the tautomeric equilibrium for a representative Schiff base, illustrating the general principles.

| Solvent | Polarity (ET(30) kcal/mol) | Predominant Tautomer |

| Cyclohexane | 30.9 | Enol-imine |

| Dichloromethane | 40.7 | Enol-imine |

| Acetonitrile | 45.6 | Mixture |

| Dimethyl Sulfoxide (DMSO) | 45.1 | Keto-amine |

| Ethanol (B145695) | 51.9 | Keto-amine |

This table is based on general trends observed for hydroxy-substituted Schiff bases and is for illustrative purposes. nih.gov

Enol-Imine Tautomerism

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) exist as an equilibrium mixture of two tautomeric forms: the enol-imine form and the keto-amine form. researchgate.netepa.gov This equilibrium is established through the transfer of a proton between the hydroxyl oxygen and the imine nitrogen via an intramolecular hydrogen bond (O-H···N ⇌ O···H-N). dntb.gov.uanih.gov The position of this equilibrium is highly sensitive to environmental factors, particularly the polarity of the solvent, as well as the electronic nature of substituents on the aniline ring. tandfonline.comajol.info

Spectroscopic techniques are pivotal in studying this tautomerism. In UV-Visible absorption spectroscopy, the enol-imine form typically shows absorption bands at shorter wavelengths (below 400 nm), while the keto-amine tautomer is characterized by a distinct absorption band at longer wavelengths (above 400 nm). researchgate.netnih.gov

Research Findings:

Solvent Effects: In non-polar or weakly polar solvents like deuterochloroform (CDCl₃) and cyclohexane, the enol-imine form is generally favored. researchgate.netepa.govscispace.com Spectroscopic studies using ¹H-NMR and ¹³C-NMR in CDCl₃ confirm the predominance of the enol tautomer. researchgate.net Conversely, in polar solvents, especially those capable of hydrogen bonding like ethanol and DMSO, the equilibrium shifts significantly towards the keto-amine form. researchgate.netscispace.com The absorbance of the keto band is often proportional to the polarity of the solvent, indicating that the more polar keto form is stabilized by polar solvent molecules. scispace.com

Solid State vs. Solution: In the solid state, these Schiff bases predominantly exist in the enol-imine form. researchgate.netnih.gov The shift towards the keto-amine form is a phenomenon primarily observed in solution, driven by solute-solvent interactions.

| Solvent | Tautomer Form | λmax (nm) - Enol | λmax (nm) - Keto | Reference |

| n-heptane | Predominantly Enol | 379 | 440 | scispace.com |

| Cyclohexane | Predominantly Enol | 376 | 441 | scispace.com |

| Carbon tetrachloride | Mixture | 379 | 436 | scispace.com |

| Chloroform | Mixture | - | >400 | researchgate.net |

| Ethanol | Predominantly Keto | - | >400 | researchgate.net |

| DMSO | Predominantly Keto | - | >400 | researchgate.net |

| Toluene | Mixture | <400 | >400 | nih.gov |

| Acetonitrile | Mixture | <400 | >400 | nih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that occurs in molecules containing a suitable intramolecular hydrogen bond. In N-(2-hydroxy-1-naphthylidene)aniline systems, upon photoexcitation, the enol tautomer undergoes an ultrafast transfer of the phenolic proton to the imine nitrogen atom. vu.nlresearchgate.net This process creates an excited-state keto-amine tautomer (photo-tautomer), which is energetically more favorable in the excited state.

This phenomenon is essentially a four-level photochemical cycle (Enol → Enol* → Keto* → Keto), which then relaxes back to the ground-state enol form. A key characteristic of ESIPT is the resulting fluorescence emission from the excited keto* tautomer. This emission is significantly red-shifted (a large Stokes shift) compared to the absorption of the initial enol form. researchgate.netmdpi.com

Research Findings:

Mechanism: Time-resolved fluorescence spectroscopy studies have confirmed that upon excitation, the enol form undergoes a rapid ESIPT to the excited keto form. vu.nl The fluorescence observed almost exclusively originates from this excited keto tautomer. vu.nl The ESIPT process is considered a fundamental deactivation channel for the excited enol state.

Photophysical Properties: These compounds typically exhibit low fluorescence quantum yields at room temperature. This is because non-radiative decay pathways are efficient. However, the quantum yield often increases considerably at lower temperatures, as these non-radiative pathways are suppressed. vu.nl

Environmental Influence: The ESIPT process can be modulated by the molecular environment. The efficiency of the proton transfer and the subsequent fluorescence are sensitive to solvent polarity and hydrogen-bonding capabilities. researchgate.net The formation of the intramolecular hydrogen bond, which is crucial for ESIPT, can be influenced by interactions with solvent molecules.

| Compound System | Observation | Technique | Key Finding | Reference |

| N-(2-hydroxy-1-naphthylmethylidene)aniline | Fluorescence from keto form only | Steady-state & Time-resolved Fluorescence | The enol form undergoes rapid ESIPT to the excited keto form upon excitation. | vu.nl |

| 2-hydroxy-1-naphthaldehyde derivatives | Large Stokes shifted fluorescence | Fluorescence Spectroscopy | The ESIPT mechanism is responsible for the large Stokes shift observed. | researchgate.netmdpi.com |

| N-(2-hydroxy-1-naphthylmethylidene)aniline derivatives | Low quantum yield at room temp. | Temperature-dependent Fluorescence | Quantum yield increases at lower temperatures due to reduced non-radiative decay. | vu.nl |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Naphthyl Aniline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of 2-(1-Naphthyl)aniline. By analyzing ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The aromatic region, typically between 6.5 and 8.5 ppm, will be complex due to the presence of eleven protons on the naphthyl and aniline (B41778) rings. The protons on the aniline ring (four protons) and the naphthyl ring (seven protons) will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. A broad singlet, corresponding to the amine (N-H) proton, is also anticipated, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, sixteen distinct carbon signals are expected. The spectrum would be characterized by signals for the ten carbons of the naphthalene (B1677914) system and the six carbons of the aniline ring. The carbon atom attached to the nitrogen (C-N) and the carbon atoms at the junction of the two rings would have unique chemical shifts. The aromatic carbons typically resonate in the range of 110-150 ppm.

2D-NMR Spectroscopy: To definitively assign all proton and carbon signals, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra would reveal correlations between adjacent protons, helping to trace the connectivity within the aniline and naphthyl ring systems.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the aniline and naphthyl rings through the C-C bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 8.5 | 110 - 140 |

| Amine N-H | Variable (typically 3.5 - 5.0, broad) | N/A |

| Aromatic Quaternary C | N/A | 120 - 150 |

| C-N (Aniline) | N/A | 140 - 150 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The presence of the secondary amine (N-H) group is typically confirmed by a sharp to moderately broad absorption band in the region of 3350-3500 cm⁻¹. The aromatic nature of the molecule is evidenced by multiple bands: the C-H stretching vibrations of the sp² hybridized carbons on the naphthyl and aniline rings appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings give rise to a series of sharp peaks in the 1450-1600 cm⁻¹ region. Furthermore, the C-N stretching vibration is expected to produce a band in the 1250-1350 cm⁻¹ range. The region below 900 cm⁻¹ will contain C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3350 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions

The electronic properties of this compound are investigated using UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy. These techniques provide insight into the electronic transitions occurring within the conjugated π-system of the molecule.

UV-Vis Absorption: The UV-Vis spectrum of this compound, recorded in a suitable solvent like ethanol (B145695) or cyclohexane, is expected to show intense absorption bands in the ultraviolet region. These absorptions are primarily due to π-π* electronic transitions within the extensive conjugated systems of the naphthalene and benzene (B151609) rings. The spectrum for the related isomer, N-(2-Naphthyl)aniline, shows maximum absorption (λ_max) peaks around 220 nm, 275 nm, and 312 nm, and similar characteristics are expected for this compound. A lower energy, lower intensity band corresponding to an n-π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed.

Photoluminescence: When excited with UV radiation, many aromatic amines exhibit fluorescence. Solutions of N-arylnaphthylamines are known to show blue fluorescence guidechem.com. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit photoluminescence. The emission spectrum would provide information about the energy of the first excited singlet state. The position and intensity of the emission peak can be influenced by the solvent polarity.

Table 3: Expected Electronic Spectroscopy Data for this compound

| Spectroscopy Type | Parameter | Expected Value/Range | Associated Transition |

|---|---|---|---|

| UV-Vis Absorption | λ_max 1 | ~220 - 240 nm | π → π* |

| UV-Vis Absorption | λ_max 2 | ~270 - 290 nm | π → π* |

| UV-Vis Absorption | λ_max 3 | ~310 - 340 nm | π → π* / n → π* |

| Photoluminescence | Emission Color | Blue | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₆H₁₃N), the calculated exact mass is 219.1048 g/mol .

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 219, which would also be the base peak due to the stability of the aromatic structure nih.govnist.gov. The presence of a single nitrogen atom means the molecular weight is odd, consistent with the nitrogen rule.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to give a stable [M-1]⁺ ion at m/z 218. Cleavage of the C-C bond connecting the two aromatic rings is less likely, but fragments corresponding to the individual naphthyl (m/z 127) and aniline (m/z 92) moieties, or related ions, could potentially be observed.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Description |

|---|---|---|

| 219 | [C₁₆H₁₃N]⁺ | Molecular Ion (M⁺) |

| 218 | [C₁₆H₁₂N]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 127 | [C₁₀H₇]⁺ | Naphthyl fragment (less probable) |

| 92 | [C₆H₆N]⁺ | Aniline fragment (less probable) |

X-ray Diffraction Studies for Solid-State Structure Determination

The molecule is not expected to be planar. Due to steric hindrance between the ortho-protons of the aniline ring and the peri-protons of the naphthalene ring, a significant dihedral angle (twist) between the planes of the two aromatic systems is anticipated. This twisting is a common feature in ortho-substituted biaryls.

In the crystal lattice, intermolecular forces would dictate the packing arrangement. It is plausible that the amine N-H group could act as a hydrogen bond donor, potentially forming N-H···π interactions with the electron-rich aromatic rings of neighboring molecules. Furthermore, π-π stacking interactions between the flat faces of the naphthalene and/or aniline rings of adjacent molecules are also likely to play a role in stabilizing the crystal structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure compound. This experimental data is then compared with the theoretically calculated percentages based on the molecular formula to verify the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₆H₁₃N. The theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.007 g/mol ), and the molecular weight of the compound (219.28 g/mol ). The experimentally determined values for a synthesized and purified sample of this compound should align closely with these calculated values to confirm its identity.

Table 5: Theoretical Elemental Composition of this compound (C₁₆H₁₃N)

| Element | Symbol | Atomic Weight (g/mol) | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 87.64% |

| Hydrogen | H | 1.008 | 5.97% |

| Nitrogen | N | 14.007 | 6.39% |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies of 2 1 Naphthyl Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and equilibrium geometry of molecules. For 2-(1-Naphthyl)aniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or def2-TZVP, are used to predict its three-dimensional structure with high accuracy. researchgate.netnih.govaljest.net

Geometry optimization calculations minimize the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters. These calculations reveal the preferred conformation, which is dictated by the steric and electronic interactions between the aniline (B41778) and naphthalene (B1677914) rings. The dihedral angle between the two aromatic systems is a critical parameter that influences the extent of π-conjugation and, consequently, the molecule's electronic properties. DFT has been successfully applied to study the structure of various aniline and naphthylamine derivatives. nih.govmdpi.comresearchgate.net

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length | The distance between the aniline ring carbon and the amine nitrogen. | ~1.40 Å |

| C-C Bond Length (Aromatic) | The average distance between adjacent carbon atoms in the aromatic rings. | ~1.39 - 1.42 Å |

| C-N-H Bond Angle | The angle formed by a carbon, the nitrogen, and a hydrogen of the amine group. | ~113° |

| Dihedral Angle (C-C-N-C) | The twist angle between the naphthalene and aniline rings. | Variable, influences conjugation |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com The LUMO is the innermost empty orbital, which can accept electrons, and its energy level corresponds to the molecule's electrophilicity and electron affinity. youtube.com

For this compound systems, DFT calculations are used to determine the energies of the HOMO and LUMO and visualize their spatial distribution. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In derivatives of 2-naphthylamine, the HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is distributed across the naphthalene ring system. Analysis of a related 2-naphthylamine derivative yielded a LUMO-HOMO energy gap of 3.765 eV. nih.gov

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.891 | Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| LUMO | -2.126 | Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 3.765 | Energy difference; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net For this compound, these areas are expected around the nitrogen atom of the amine group due to its lone pair of electrons. Blue and green colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net These positive regions are generally found around the hydrogen atoms of the amine group. MEP analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. thaiscience.infotci-thaijo.org

| Region | Predicted Electrostatic Potential | Susceptibility |

|---|---|---|

| Amine Nitrogen (N) | Negative (Red/Yellow) | Electrophilic Attack, Hydrogen Bonding Acceptor |

| Amine Hydrogens (N-H) | Positive (Blue) | Nucleophilic Attack, Hydrogen Bonding Donor |

| Aromatic Rings (π-system) | Moderately Negative | Electrophilic Attack |

Theoretical Investigations of Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. nih.gov This process is often associated with a large Stokes shift in fluorescence, a property valuable for applications in sensors and imaging agents. nih.gov Theoretical studies, primarily using Time-Dependent DFT (TD-DFT), are crucial for understanding the ESIPT mechanism. researchgate.net

For molecules like this compound, computational studies can investigate the possibility of proton transfer from the amine group (-NH2) to a carbon atom on the adjacent naphthalene ring in the excited state. semanticscholar.org A study on the isomeric 2-(2-aminophenyl)naphthalene (B3181287) confirmed such a pathway. semanticscholar.org These investigations involve constructing potential energy surfaces (PES) for both the ground (S0) and first excited (S1) states. rsc.org By mapping the PES, researchers can identify the energy barriers for the proton transfer reaction and locate the transition states and conical intersections that facilitate the rapid, non-radiative decay back to the ground state. semanticscholar.org Calculations show that such ESIPT processes can be incredibly fast, occurring on a femtosecond timescale. semanticscholar.org

Computational Modeling of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the Restriction of Intramolecular Motion (RIM), particularly the hindrance of rotational or vibrational modes that would otherwise lead to non-radiative decay.

Computational modeling is essential for understanding the AIE mechanism in susceptible molecules. For a system like this compound, which possesses rotatable aniline and naphthalene units, theoretical studies would focus on how intermolecular interactions in an aggregated state restrict the rotation around the C-C bond connecting the two rings. DFT and TD-DFT calculations can be performed on both an isolated molecule and a dimer or larger aggregate. By comparing the optimized geometries and the calculated energy pathways for radiative (fluorescence) and non-radiative decay in both scenarios, researchers can demonstrate how aggregation blocks the non-radiative channels, thus promoting light emission.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. fossee.in For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can map the entire potential energy surface. mdpi.com

This process involves calculating the energies of reactants, intermediates, transition states, and products. youtube.com Transition state (TS) structures are located as first-order saddle points on the energy surface, which have one and only one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are used to find an initial guess for the TS, which is then optimized. scilit.com Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS correctly connects the reactant and product states. fossee.in These studies provide critical data on activation energies, which are fundamental to understanding and predicting reaction kinetics. mdpi.com

| Computational Step | Purpose | Information Gained |

|---|---|---|

| Geometry Optimization | Find stable structures of reactants, products, and intermediates. | Relative energies, bond lengths, and angles. |

| Transition State Search (e.g., STQN, NEB) | Locate the highest energy point along the reaction path. | Structure of the transition state. |

| Frequency Calculation | Characterize stationary points. | Confirms minima (0 imaginary frequencies) and TS (1 imaginary frequency). |

| IRC Calculation | Confirm the reaction path connects reactants and products via the TS. | Validation of the reaction pathway. |

Prediction of Structure-Reactivity and Structure-Property Relationships

A major strength of computational chemistry is its ability to predict how changes in molecular structure affect reactivity and physical properties. By systematically modifying the structure of this compound in silico—for example, by adding electron-donating or electron-withdrawing substituents at various positions—researchers can establish clear structure-property and structure-reactivity relationships.

DFT calculations can quantify the impact of these modifications on key electronic descriptors. For instance, the HOMO-LUMO gap, molecular electrostatic potential, and various reactivity indices (e.g., chemical hardness, electrophilicity) can be calculated for a series of derivatives. researchgate.netacademie-sciences.fr These calculated parameters can then be correlated with experimentally observed properties like reaction rates, absorption/emission wavelengths, or biological activity. This predictive capability allows for the rational design of new molecules with tailored electronic, optical, or chemical properties, accelerating the discovery process and reducing the need for extensive trial-and-error synthesis. researchgate.netacademie-sciences.fr

Based on a comprehensive search for scientific literature, there is insufficient detailed research data available in the public domain to generate an article on "this compound" that adheres to the specific requirements of the provided outline, particularly concerning detailed research findings and quantitative data for tables.

The available literature focuses on related but structurally distinct compounds, such as:

Isomers: N-(1-Naphthyl)aniline and N-(2-Naphthyl)aniline are more commonly studied as antioxidants and chemical intermediates.

More Complex Derivatives: Materials for OLEDs often incorporate naphthyl and aniline moieties into much larger, more complex structures like N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4″-diamine (NPB). The properties of these complex molecules cannot be directly attributed to the simpler this compound building block.

Different Synthesis Routes for Dyes: The synthesis of azo dyes typically involves the diazotization of an aromatic amine (like aniline) and its subsequent coupling to a naphthol. No specific studies were found detailing the use of this compound itself as a precursor for azo dyes.

Different Polymer Structures: Research on related polymers focuses on the polymerization of aminonaphthalenes or aniline derivatives, not the incorporation of the specific this compound unit into a polymer backbone.

Without specific studies that characterize the photophysical properties, device performance, or polymer characteristics of this compound, it is not possible to provide a scientifically accurate article that meets the prompt's requirements for detailed findings and data tables focused solely on this compound. Constructing the article would require making unsubstantiated extrapolations from related compounds, which would violate the core instruction for scientific accuracy.

Functional Applications in Materials Science and Optoelectronics

Polymer Chemistry and Organic Materials.

Monomers for Polymer Synthesis

2-(1-Naphthyl)aniline serves as a monomer for the synthesis of novel polyaniline (PANI) derivatives. The polymerization of aniline (B41778) and its derivatives is a significant area of research in materials science due to the resulting polymers' unique electronic and optical properties. The general method for synthesizing these polymers is through chemical oxidative polymerization. rsc.orgmdpi.com

In a typical synthesis, the this compound monomer would be dissolved in an acidic solution, such as hydrochloric acid (HCl). An oxidizing agent, commonly ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is then introduced to initiate the polymerization process. rsc.orgnih.gov The reaction proceeds over several hours, during which the solution typically changes color, indicating the formation of the polymer. rsc.org The resulting polymer can then be isolated by filtration and purified to remove any unreacted monomer and oligomers. nih.gov

The introduction of the bulky naphthyl group at the ortho position of the aniline monomer is expected to influence the properties of the resulting polymer. This substitution can affect the polymer's morphology, solubility, and electrical conductivity. rsc.org For instance, polymers synthesized from ortho-substituted anilines have shown different surface morphologies, ranging from heterogeneous hierarchical structures to spherical ones. rsc.orgrsc.org Furthermore, such modifications can enhance the solubility of the polymer in common organic solvents, which is advantageous for processing and thin-film fabrication for applications like chemical sensors. rsc.orgrsc.org

The structure and composition of polymers derived from aniline derivatives are typically confirmed through various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov Characterization by FT-IR and UV-visible spectroscopy can confirm that the polymer exists in the conductive protonated emeraldine (B8112657) form. rsc.org

Table 1: General Conditions for Chemical Oxidative Polymerization of Aniline Derivatives

| Parameter | Condition | Source |

| Monomer | Substituted Aniline (e.g., this compound) | rsc.org |

| Solvent | Acidic Aqueous Solution (e.g., 0.2 mol L⁻¹ HCl) | nih.gov |

| Oxidizing Agent | Ammonium Persulfate ((NH₄)₂S₂O₈) | rsc.org |

| Monomer/Oxidant Ratio | Typically 1.00/1.25 | nih.gov |

| Temperature | ~20 °C | nih.gov |

| Reaction Time | 24 hours | rsc.org |

Contribution of Naphthyl Groups to π-Stacking in Supramolecular Assemblies

The naphthyl group in this compound plays a crucial role in the formation of supramolecular assemblies through π-stacking interactions. nih.gov These noncovalent interactions are fundamental in crystal engineering and the design of novel materials, influencing the packing of molecules in the solid state and the formation of ordered structures. nih.gov

π-stacking arises from the attractive forces between aromatic rings. nih.gov The physical origin of this interaction is complex, involving a balance between attractive dispersion forces and Pauli repulsion. nih.govnih.gov In assemblies containing naphthyl groups, dispersion forces are the dominant stabilizing contribution. nih.gov For instance, in the dimer of a related compound, 2-naphthalenethiol, dispersion forces account for approximately 66% of the total attractive interactions. nih.gov

The geometry of π-stacking interactions is not a simple face-to-face arrangement. Instead, a parallel-displaced or T-shaped geometry is often favored to minimize electrostatic repulsion. nih.gov Studies on various naphthalene (B1677914) derivatives show that a parallel-displaced, crossed orientation is a common structural motif. nih.gov Molecular modeling and spectroscopic data of molecules containing naphthyl groups confirm the formation of compact, folded structures where the aromatic groups adopt a splayed face-to-face geometry. nih.gov The presence of the naphthyl group is integral to creating these intricate three-dimensional networks. researchgate.net

The strength of these interactions can be characterized by the distance between the interacting aromatic rings. In a crystal structure featuring strong π-π contacts between naphthyl groups, the shortest carbon-carbon distance was found to be 3.383 Å, with a centroid-to-centroid distance of 3.712 Å. researchgate.net These distances are indicative of significant noncovalent bonding. The aniline portion of the molecule also participates in π-stacking, and quantum mechanical studies on aniline dimers have been performed to quantify these interactions. researchgate.net The combination of the large, polarizable surface of the naphthyl group and the aromatic nature of the aniline ring in this compound makes it a potent building block for constructing complex supramolecular architectures driven by π-stacking.

Table 2: Characteristics of π-Stacking Interactions Involving Naphthyl Groups

| Characteristic | Description | Source |

| Primary Driving Force | Dispersion Forces | nih.gov |

| Common Geometry | Parallel-displaced, crossed orientation | nih.gov |

| Interatomic Distance | Shortest C-C distance can be ~3.38 Å | researchgate.net |

| Centroid-to-Centroid Distance | Can be ~3.71 Å | researchgate.net |

| Resulting Structure | Formation of intricate 3D supramolecular networks | researchgate.net |

Despite a comprehensive search of scientific literature, there is no specific information available detailing the design, synthesis, and application of ligands derived solely from the chemical compound This compound for the catalytic processes outlined in the requested article.

The fields of transition metal catalysis, including palladium-catalyzed asymmetric allylic alkylation, gold(I)-catalyzed nucleophilic additions, and asymmetric intramolecular Heck reactions, are well-documented with a wide array of biaryl phosphine (B1218219) and bifunctional ligands. However, the existing research does not specifically identify or characterize ligands built from the this compound scaffold for these purposes.

General methodologies exist for the synthesis of phosphine and bifunctional ligands from various biaryl amines, and it is plausible that such synthetic routes could be adapted for this compound. For instance, the phosphination of an amino group or the functionalization of the aromatic rings could theoretically yield novel phosphine or bifunctional ligands. However, without published research to this effect, any discussion of their synthesis, characterization, and catalytic activity would be purely speculative.

Similarly, while the catalytic reactions mentioned are of significant interest in organic synthesis, the performance of any hypothetical ligand derived from this compound in these reactions is unknown. The electronic and steric properties of such a ligand would need to be experimentally determined to understand its potential efficacy and selectivity in catalysis.

Due to the absence of specific data in the scientific literature regarding the use of this compound as a ligand precursor for the specified catalytic applications, it is not possible to provide a detailed and scientifically accurate article on this subject as requested.

Applications in Catalysis Utilizing 2 1 Naphthyl Aniline and Its Ligand Derivatives

Homogeneous Catalytic Transformations.

Conjugate Addition Reactions

Ligands derived from biaryl scaffolds similar to 2-(1-Naphthyl)aniline are instrumental in metal-catalyzed conjugate addition reactions, a powerful method for C-C bond formation. In these reactions, a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. The use of chiral, non-racemic ligands allows for these additions to be performed enantioselectively, producing chiral molecules of significant interest in pharmaceuticals and natural product synthesis.

Chiral ligands based on binaphthyl and other biaryl backbones have been successfully employed in copper-catalyzed enantioselective conjugate additions. nih.govrsc.org For instance, the addition of organozinc reagents to α,β-unsaturated ketones and esters can be rendered highly enantioselective by employing chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands. The steric bulk and defined geometry of ligands derived from a this compound framework would create a chiral pocket around the metal center (e.g., copper), dictating the facial selectivity of the nucleophilic attack on the bound substrate.

Research in organocatalysis has also demonstrated the utility of aniline (B41778) derivatives in promoting conjugate additions. Chiral secondary amine catalysts, often derived from proline, can activate α,β-unsaturated aldehydes towards enantioselective 1,4-addition of electron-rich benzenes and anilines. princeton.edu This highlights the broader utility of the aniline substructure in facilitating asymmetric transformations.

Below is a representative table illustrating the performance of analogous chiral biaryl ligands in copper-catalyzed conjugate addition reactions.

Table 1: Performance of Analogous Chiral Ligands in Cu-Catalyzed Conjugate Addition

| Entry | α,β-Unsaturated Substrate | Nucleophile | Chiral Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Cyclohex-2-en-1-one | Diethylzinc | Binaphthyl-based Phosphoramidite | 95 | 98 |

| 2 | Chalcone | Trimethylaluminum | Proline-derived Amide | 88 | 92 |